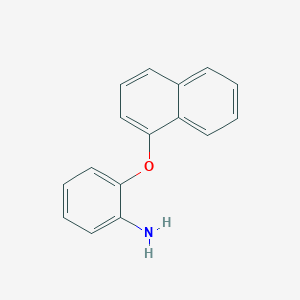

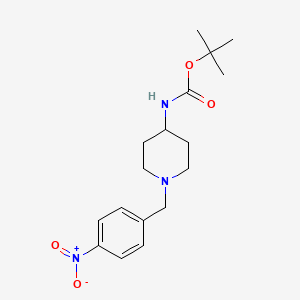

![molecular formula C14H16N2O B3125381 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 32411-31-7](/img/structure/B3125381.png)

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

概要

説明

“N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” is a chemical compound that has been studied for its potential applications in various fields . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Chemical Reactions Analysis

The chemical reactions involving “N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” are not explicitly mentioned in the available resources .科学的研究の応用

Antibacterial Activity

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide: and its derivatives have shown promising antibacterial properties. In a recent study , a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated. These compounds exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Some of them also demonstrated strong antibacterial activity. The molecular docking investigation revealed binding interactions with both DHFR and enoyl ACP reductase active sites.

Antitubercular Activity

The same study found that some of the synthesized compounds displayed potent antitubercular properties. For instance, they were effective against Mycobacterium tuberculosis (TB). The docking scores against NADPH and methotrexate, as well as TB’s dihydrofolate reductase, were particularly promising .

Heterocyclic Chemistry

The compound’s pyrrole subunit makes it interesting from a heterocyclic chemistry perspective. Pyrroles are ubiquitous in nature and participate in essential biological processes, including chlorophyll synthesis in plants and hemin and vitamin B12 formation in animals .

作用機序

Target of Action

The primary targets of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This interaction inhibits the normal function of these enzymes, leading to changes in the cellular processes they are involved in .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of these disruptions can lead to a decrease in DNA replication and cell growth, which could potentially be exploited for therapeutic purposes .

Pharmacokinetics

It is known that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

The action, efficacy, and stability of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the compound was found to enhance cell-specific productivity when used as additives in batch cultures

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10-8-9-11(2)16(10)14-7-5-4-6-13(14)15-12(3)17/h4-9H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPHNUQVXMJLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3125301.png)

methanone](/img/structure/B3125353.png)

![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)

![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)

![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)